1-(2-Methoxy-5-nitrophenyl)ethan-1-amine
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Overview
Description
1-(2-Methoxy-5-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a methoxy group, a nitro group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-nitrophenyl)ethan-1-amine typically involves the nitration of 2-methoxyacetophenone followed by reductive amination. The nitration process introduces a nitro group at the para position relative to the methoxy group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The subsequent reductive amination can be achieved using reagents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder in acidic conditions.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 1-(2-Methoxy-5-aminophenyl)ethan-1-amine.
Substitution: Formation of various substituted phenyl ethanamines depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to known bioactive molecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and amine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
1-(2-Methoxy-5-nitrophenyl)ethan-1-amine can be compared with similar compounds such as:
1-(2-Methoxy-5-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.
1-(2-Methyl-5-nitrophenyl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with a hydroxy group in addition to the methoxy and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(10)8-5-7(11(12)13)3-4-9(8)14-2/h3-6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMURKQULBNCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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